molecular formula C19H28N2O B11376690 (2-Methylphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

(2-Methylphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11376690
M. Wt: 300.4 g/mol
InChI Key: NNNXJEJRSULNDF-UHFFFAOYSA-N
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Description

1-(2-METHYLBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYLBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-methylbenzoyl group: This step usually involves acylation reactions using 2-methylbenzoyl chloride and a suitable base.

    Attachment of the pyrrolidin-1-yl ethyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYLBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(2-METHYLBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoylpiperidine: Lacks the pyrrolidin-1-yl ethyl group.

    2-Methylbenzoylpiperidine: Similar structure but without the pyrrolidin-1-yl ethyl group.

    N-(2-Pyrrolidin-1-yl ethyl)piperidine: Lacks the 2-methylbenzoyl group.

Uniqueness

1-(2-METHYLBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is unique due to the presence of both the 2-methylbenzoyl and pyrrolidin-1-yl ethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

(2-methylphenyl)-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H28N2O/c1-16-8-2-3-10-18(16)19(22)21-14-5-4-9-17(21)11-15-20-12-6-7-13-20/h2-3,8,10,17H,4-7,9,11-15H2,1H3

InChI Key

NNNXJEJRSULNDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCC3

Origin of Product

United States

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